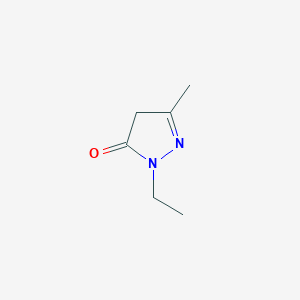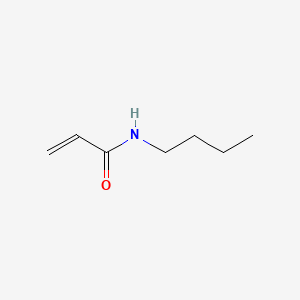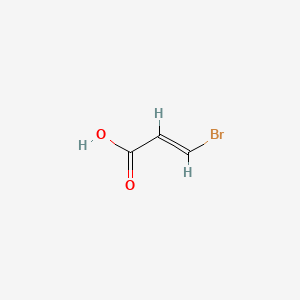
2,2'-Bipyridin-4,4'-dicarbonsäure
Übersicht
Beschreibung
2,2’-Bipyridine-4,4’-dicarboxylic acid is an organic compound with the molecular formula C12H8N2O4. It is a derivative of bipyridine, featuring carboxylic acid groups at the 4 and 4’ positions. This compound is known for its ability to act as a bidentate ligand, forming stable complexes with various metal ions. Its unique structure and properties make it valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
2,2’-Bipyridine-4,4’-dicarboxylic acid is widely used in scientific research due to its versatile properties:
Chemistry: It acts as a ligand in coordination chemistry, forming complexes with metals for catalysis and other applications.
Biology: The compound is used in the study of metal-protein interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
2,2’-Bipyridine-4,4’-dicarboxylic acid (dcbpy) primarily targets metal ions, particularly transition metals like ruthenium and iron. These metal ions play crucial roles in various biochemical processes, including electron transfer and catalysis .
Mode of Action
The compound acts as a bidentate ligand, meaning it can form two bonds with a metal ion. This interaction stabilizes the metal ion and can alter its electronic properties. When dcbpy binds to a metal ion, it can facilitate electron transfer processes, which are essential in many catalytic reactions .
Biochemical Pathways
In coordination chemistry, dcbpy is often used in the formation of metal complexes that participate in redox reactions. These complexes can be involved in pathways such as photosynthesis and respiration, where they help in the transfer of electrons through various intermediates . The binding of dcbpy to metal ions can also influence the activity of enzymes that require metal cofactors.
Pharmacokinetics
The pharmacokinetics of dcbpy, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical structure. The carboxylic acid groups enhance its solubility in water, facilitating its absorption. Once absorbed, dcbpy can distribute throughout the body, particularly in tissues with high metal ion concentrations. Its metabolism may involve conjugation reactions, and it is likely excreted via the kidneys .
Biochemische Analyse
Biochemical Properties
2,2’-Bipyridine-4,4’-dicarboxylic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. These complexes can act as catalysts in various biochemical processes. For instance, it has been used in the synthesis of ZnII/LnIII coordination polymers, which exhibit enhanced catalytic performance for CO2 cycloaddition at ambient pressure . Additionally, 2,2’-Bipyridine-4,4’-dicarboxylic acid interacts with enzymes and proteins, influencing their activity and stability. The compound’s ability to bind to metal ions also makes it useful in studying metalloproteins and metalloenzymes.
Cellular Effects
2,2’-Bipyridine-4,4’-dicarboxylic acid affects various cellular processes by interacting with cellular components. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of carboxylic acid functionalities into the bipyridine moiety has resulted in differences in DNA/protein binding affinity, efficiency in antioxidant activity, and cytotoxicity . These interactions can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2,2’-Bipyridine-4,4’-dicarboxylic acid involves its ability to form complexes with metal ions, which can then interact with various biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. For instance, the compound has been used as a ligand in the synthesis of coordination polymers, which exhibit enhanced catalytic performance . The binding interactions with metal ions and other biomolecules are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bipyridine-4,4’-dicarboxylic acid can change over time due to its stability and degradation. The compound is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that the stability of the compound and its complexes can influence their catalytic performance and biological activity. For example, the degradation of surface ligands can affect the optical properties of perovskite nanocrystals .
Dosage Effects in Animal Models
The effects of 2,2’-Bipyridine-4,4’-dicarboxylic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic performance and antioxidant activity. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and alterations in cellular function . These dosage-dependent effects are important for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
2,2’-Bipyridine-4,4’-dicarboxylic acid is involved in various metabolic pathways, particularly those involving metal ions. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the development of high redox potential Fe-Dcbpy/CN catholytes for iron redox flow batteries . These interactions can affect the overall metabolic activity of cells and tissues.
Transport and Distribution
The transport and distribution of 2,2’-Bipyridine-4,4’-dicarboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its biological activity and function. For instance, the compound has been used to improve the optical properties of perovskite nanocrystals by enhancing their photoluminescence quantum yield .
Subcellular Localization
The subcellular localization of 2,2’-Bipyridine-4,4’-dicarboxylic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects. For example, it has been used as a ligand in the synthesis of coordination polymers, which can localize to specific cellular structures and influence their activity . The subcellular localization of the compound is crucial for its biochemical and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2’-Bipyridine-4,4’-dicarboxylic acid involves the oxidation of 4,4’-dimethyl-2,2’-bipyridine using potassium permanganate in a mixed system of water and nitric acid. The reaction is carried out at 80°C with the gradual addition of potassium permanganate. After the reaction, the product is crystallized by adjusting the pH with concentrated hydrochloric acid .
Industrial Production Methods: The industrial production of 2,2’-Bipyridine-4,4’-dicarboxylic acid follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically isolated through crystallization and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bipyridine-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Esters, amides, and other substituted products.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Bipyridine-5,5’-dicarboxylic acid
- Biphenyl-4,4’-dicarboxylic acid
- Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate
- 2,2’-Bipyridine-4-carboxylic acid
Uniqueness: 2,2’-Bipyridine-4,4’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and catalysis .
Eigenschaften
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLCAKVOYHAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6813-38-3 | |
| Record name | 2 2'-bipyridine-4 4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-Bipyridine-4,4'-dicarboxylic acid?
A1: The molecular formula of 2,2'-Bipyridine-4,4'-dicarboxylic acid is C12H8N2O4, and its molecular weight is 244.20 g/mol.
Q2: Are there any spectroscopic data available for H2bpdc?
A2: Yes, H2bpdc and its derivatives have been characterized using various spectroscopic techniques. [, ] These include:
- NMR Spectroscopy (1H and 13C): Provides information about the structure and environment of hydrogen and carbon atoms in the molecule. []
- Infrared Spectroscopy (IR): Reveals characteristic functional groups through their vibrational frequencies, such as carboxylic acid and aromatic ring vibrations. [, ]
- Mass Spectrometry (MS and ES-MS): Determines the molecular weight and fragmentation patterns of the compound. []
Q3: Is H2bpdc stable at high temperatures?
A3: The thermal stability of H2bpdc varies depending on its coordination environment. For example, the Zn(II) coordination polymer, [Zn(bpdc)(H2O)2]n, remains stable up to 300 °C. []
Q4: Can H2bpdc be used in aqueous solutions?
A4: The solubility and stability of H2bpdc in aqueous solutions depend on the pH. Research suggests that H2bpdc and its metal complexes can be dissolved and studied in aqueous environments, but careful pH control is crucial for maintaining stability and solubility. [, , ]
Q5: Does H2bpdc exhibit any catalytic activity itself?
A5: While H2bpdc itself might not possess significant catalytic activity, its metal complexes have shown promising catalytic properties. For instance, a trimetallic complex, CoPd2(HBPDC)2Cl4·(H2O)4, effectively catalyzes Suzuki-Miyaura cross-coupling reactions in water. []
Q6: How does the structure of H2bpdc contribute to the catalytic activity of its metal complexes?
A6: The bipyridine core of H2bpdc acts as a robust scaffold for coordinating metal ions. The carboxylic acid groups can further bind to metal centers, leading to the formation of diverse coordination complexes with varying geometries and electronic properties. These characteristics, in turn, influence the catalytic activity and selectivity of the resulting metal complexes. [, , ]
Q7: Have there been any computational studies on H2bpdc or its complexes?
A7: Yes, computational techniques, such as DFT and TD-DFT, have been employed to study H2bpdc and its metal complexes. [, , ] These studies provide valuable insights into electronic structures, optical properties, and excited-state dynamics, which are crucial for understanding their photophysical and photochemical behavior.
Q8: How do computational methods help in understanding the properties of H2bpdc and its derivatives?
A8: Computational methods offer a powerful means to:
- Predict molecular properties: Calculate electronic energy levels, absorption/emission spectra, and redox potentials of H2bpdc derivatives. []
- Investigate structure-property relationships: Explore how structural modifications to H2bpdc influence its electronic and optical properties. []
- Elucidate reaction mechanisms: Model the interactions of H2bpdc complexes with other molecules, such as in catalytic cycles or electron transfer processes. []
Q9: How do structural modifications to the H2bpdc ligand affect the properties of its metal complexes?
A9: Substitutions on the bipyridine ring or modifications to the carboxylic acid groups can significantly impact the properties of H2bpdc metal complexes: [, , , ]
- Electron-donating/withdrawing groups: Influence the energy levels of molecular orbitals, impacting absorption/emission wavelengths and redox potentials. [, ]
- Steric bulk: Affect the geometry and stability of metal complexes, potentially impacting catalytic activity and selectivity. []
- Anchoring groups: Modifications to the carboxylic acid groups can be used to attach the complexes to surfaces, for example in dye-sensitized solar cells (DSSCs). [, ]
Q10: What are the main applications of H2bpdc and its derivatives?
A10: H2bpdc and its derivatives find applications in diverse fields:
- Dye-sensitized solar cells (DSSCs): As ligands in ruthenium-based dyes, efficiently absorbing sunlight and injecting electrons into semiconductor materials for energy conversion. [, , , ]
- Luminescent materials: As components in lanthanide-based metal-organic frameworks (MOFs) exhibiting interesting optical properties for potential applications in sensing, lighting, and display technologies. [, ]
- Catalysis: As ligands in metal complexes that can catalyze various organic reactions, such as Suzuki-Miyaura cross-coupling reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile](/img/structure/B1268914.png)




![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)


